![molecular formula C13H11N5O B2699851 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile CAS No. 2319851-00-6](/img/structure/B2699851.png)
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, have shown promising anticancer activity . Specifically, derivatives containing the 1,2,4-triazole ring exhibit cytotoxic effects against human cancer cell lines (such as MCF-7, Hela, and A549). Notably, some of these compounds demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Further studies have explored their safety profiles, revealing selectivity against cancerous cells while sparing normal cells.
Organic Light-Emitting Diodes (OLEDs)
Bipolar materials based on 2-(2-phenyl-2H-1,2,4-triazol-3-yl)pyridine have been synthesized for use in OLEDs . These materials exhibit both electron-donating and electron-withdrawing properties, making them suitable for charge transport and emission layers in deep-blue OLEDs.
Hydrogen Bonding Networks
The compound 5-amino-1H-1,2,4-triazole-3-carbohydrazide forms extensive hydrogen bonding interactions, leading to a complex 3D network. This network contributes to its high density, insensitivity, and thermal stability .
Energetic Materials
Derivatives of 5-amino-2H-1,2,3-triazol-4-yl-tetrazole have been prepared, including those with azido and nitro groups. These nitrogen-rich compounds hold promise as energetic materials .
Aromatase Inhibition
Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives within the active site of the aromatase enzyme. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis .
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can form bonds with biological targets, which may result in changes in the function of these targets .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the known interactions of triazole compounds with biological targets, it is likely that this compound would have some effect at the molecular and cellular level .
properties
IUPAC Name |
3-[3-(triazol-2-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-7-10-2-1-3-11(6-10)13(19)17-8-12(9-17)18-15-4-5-16-18/h1-6,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAQBFOMUFUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile |
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